molecular formula C10H10N4 B1337750 2,2'-Diamino-4,4'-bipyridine CAS No. 189000-91-7

2,2'-Diamino-4,4'-bipyridine

Cat. No.: B1337750
CAS No.: 189000-91-7
M. Wt: 186.21 g/mol
InChI Key: ZYRCSFAMFIQCHY-UHFFFAOYSA-N
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Description

2,2’-Diamino-4,4’-bipyridine: is an organic compound with the molecular formula C10H10N4 . It is a derivative of bipyridine, featuring amino groups at the 2 and 2’ positions. This compound is known for its chelating properties, making it valuable in coordination chemistry and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Diamino-4,4’-bipyridine typically involves the reduction of 4,4’-dinitro-2,2’-bipyridine. This reduction can be achieved using various reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of 2,2’-Diamino-4,4’-bipyridine often involves large-scale reduction processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Diamino-4,4’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,2’-Diamino-4,4’-bipyridine primarily involves its ability to chelate metal ions. By binding to metal ions, it can alter their chemical properties and reactivity. This chelation can inhibit metal-catalyzed reactions, such as the aggregation of amyloid-beta in Alzheimer’s disease . The compound’s interaction with metal ions can also affect various biochemical pathways, making it a valuable tool in both research and therapeutic applications .

Comparison with Similar Compounds

Uniqueness: 2,2’-Diamino-4,4’-bipyridine is unique due to the presence of amino groups at the 2 and 2’ positions, which enhances its chelating ability and allows for diverse chemical modifications. This makes it particularly valuable in coordination chemistry and various industrial applications .

Properties

IUPAC Name

4-(2-aminopyridin-4-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c11-9-5-7(1-3-13-9)8-2-4-14-10(12)6-8/h1-6H,(H2,11,13)(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRCSFAMFIQCHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C2=CC(=NC=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443371
Record name 2,2'-DIAMINO-4,4'-BIPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189000-91-7
Record name 2,2'-DIAMINO-4,4'-BIPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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